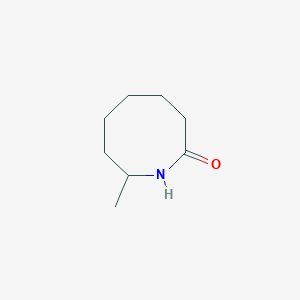

8-Methylazocan-2-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azo compounds, which 8-Methylazocan-2-one might be a part of, has been a topic of interest in recent years . Azo compounds are known to act as initiators of radical reactions, particularly polymerizations . The synthesis of these compounds often involves chemical modifications of well-known initiators or variants of syntheses of new types of these compounds .Wissenschaftliche Forschungsanwendungen

Click Chemistry in Drug Discovery

Click chemistry, particularly the copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes, has emerged as a powerful tool in drug discovery. It facilitates the creation of compounds with potential biological activities through reliable and bio-compatible reactions. This approach could be applicable in the synthesis and functionalization of compounds similar to 8-Methylazocan-2-one for therapeutic purposes (Kolb & Sharpless, 2003).

Electrochemical Degradation Studies

Research on the electrochemical degradation of biocides, such as methylisothiazolinone, offers insights into the degradation pathways and the environmental impact of chemical compounds. This knowledge can be extended to understand the degradation behavior of 8-Methylazocan-2-one in environmental settings or as part of wastewater treatment processes (Wang et al., 2019).

Antitumor Activities and Synthesis

The synthesis and evaluation of new 2-phenylbenzothiazoles for their antiproliferative activity against cancer cell lines demonstrate the ongoing search for compounds with potential therapeutic effects. Similar strategies could be applied to 8-Methylazocan-2-one derivatives to assess their biological activities and potential as anticancer agents (Mortimer et al., 2006).

Antimicrobial and Antifungal Agents

The design and synthesis of triazole conjugated novel 2,5-diaryl 1,3,4-oxadiazole derivatives showcase the approach to developing new antimicrobial and antifungal agents. By exploring the biological activities of these derivatives, researchers aim to find potent compounds for medical applications. This methodology could also be relevant to studying 8-Methylazocan-2-one derivatives for similar applications (Bitla et al., 2020).

Eigenschaften

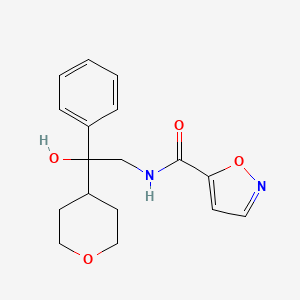

IUPAC Name |

8-methylazocan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7-5-3-2-4-6-8(10)9-7/h7H,2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVHBGKCVHEYQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylazocan-2-one | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2824813.png)

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide](/img/structure/B2824814.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2824815.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-nitrobenzamide](/img/structure/B2824824.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2824833.png)